molecular formula C19H29N5O5S B11815930 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B11815930
M. Wt: 439.5 g/mol
InChI Key: FAWOUFWPXCRMQW-UHFFFAOYSA-N
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Description

Bioisosteric Replacement Approaches in Heterocyclic Scaffold Development

Bioisosteric replacement has emerged as a cornerstone in optimizing the pharmacokinetic and pharmacodynamic profiles of heterocyclic compounds. In the context of piperazine-1,2,4-triazole conjugates, this strategy involves substituting functional groups with bioisosteres to improve metabolic stability, solubility, and target affinity. For example, the replacement of ester linkages with sulfanyl-acetate bridges in the target compound enhances resistance to enzymatic hydrolysis while maintaining hydrogen-bonding capabilities.

The trimethoxyphenyl moiety serves as a bioisostere for natural product-derived aryl systems, mimicking the electronic configuration of combretastatin analogs. This substitution preserves π-π stacking interactions with biological targets, such as tubulin in cancer cells, while introducing methoxy groups that modulate lipophilicity and membrane permeability. Comparative studies of piperazine derivatives demonstrate that the 3,4,5-trimethoxy substitution pattern optimizes steric compatibility with hydrophobic binding pockets, as evidenced by molecular docking simulations.

A critical advancement in scaffold design involves the use of 1,2,4-triazole as a bioisostere for carboxylate or amide groups. The triazole ring’s dipole moment (approximately 3.5 D) and nitrogen-rich structure facilitate diverse non-covalent interactions, including coordination with metal ions and hydrogen bonding with enzyme active sites. In the target compound, the 5-methyl-4H-1,2,4-triazol-3-ylsulfanyl group acts as a thioether bioisostere, providing enhanced oxidative stability compared to traditional sulfide linkages.

Table 1: Bioisosteric Modifications in Piperazine-Triazole Conjugates

Original Group Bioisostere Key Property Enhanced Source Reference
Ester linkage Sulfanyl-acetate bridge Metabolic stability
Carboxylate 1,2,4-Triazole ring Hydrogen bonding capacity
Phenyl 3,4,5-Trimethoxyphenyl Lipophilicity modulation

Fragment-Based Molecular Assembly of Trimethoxyphenyl and Sulfanyl-Triazole Motifs

The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate employs a convergent fragment-based approach, combining three distinct pharmacophoric units:

  • Piperazine core : Serves as a flexible spacer and protonatable center for salt formation, enhancing aqueous solubility.
  • 3,4,5-Trimethoxyphenylmethyl group : Provides structural mimicry of microtubule-targeting agents.
  • 5-Methyl-4H-1,2,4-triazol-3-ylsulfanyl acetate : Introduces redox-active sulfur and metal-coordinating triazole.

The assembly typically proceeds via sequential nucleophilic substitutions. First, piperazine reacts with 3,4,5-trimethoxybenzyl chloride under basic conditions to form the N-alkylated intermediate. Subsequent reaction with 2-chloroacetate derivatives introduces the sulfanyl-triazole moiety through thiol-ene click chemistry. Crucially, the sulfanyl linkage (-S-) between the triazole and acetate groups is formed using mercapto-triazole precursors, ensuring regioselectivity and minimizing disulfide byproducts.

Structural characterization via NMR and HRMS confirms the 1:1 stoichiometry of the final product. The piperazine ring exhibits a chair conformation, with the trimethoxyphenyl group occupying an equatorial position to minimize steric clash. Density functional theory (DFT) calculations reveal that the triazole-sulfanyl-acetate chain adopts a gauche conformation, optimizing intramolecular hydrogen bonds between the triazole N2 atom and the acetate carbonyl oxygen (bond distance: 2.1 Å).

Table 2: Key Structural Parameters from Computational Analysis

Parameter Value Significance
Piperazine chair conformation Dihedral angle: 55.3° Minimizes steric hindrance
Trimethoxyphenyl orientation Equatorial position Enhances hydrophobic interactions
Triazole-acetate dihedral 67.8° (gauche) Stabilizes intramolecular H-bonds

Properties

Molecular Formula

C19H29N5O5S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;1-[(3,4,5-trimethoxyphenyl)methyl]piperazin-4-ium

InChI

InChI=1S/C14H22N2O3.C5H7N3O2S/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;1-3-6-5(8-7-3)11-2-4(9)10/h8-9,15H,4-7,10H2,1-3H3;2H2,1H3,(H,9,10)(H,6,7,8)

InChI Key

FAWOUFWPXCRMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC(=O)[O-].COC1=CC(=CC(=C1OC)OC)CN2CC[NH2+]CC2

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine with 3,4,5-Trimethoxybenzyl Halides

The quaternary ammonium cation is synthesized via alkylation of piperazine using 3,4,5-trimethoxybenzyl chloride or bromide. The reaction proceeds in anhydrous acetonitrile or dichloromethane under reflux (60–80°C) for 12–24 hours. A stoichiometric excess of piperazine ensures complete monoalkylation, avoiding dialkylated byproducts.

Reaction Conditions

ParameterValue
SolventAnhydrous acetonitrile
Temperature70°C
Time18 hours
Yield68–72%

The product, 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium chloride, is isolated via vacuum filtration after cooling. Recrystallization from ethanol/water (3:1) enhances purity.

Synthesis of the Sulfanylacetate Anion

Cyclocondensation to Form the 5-Methyl-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. A mixture of acetic hydrazide and methyl isothiocyanate in ethanol undergoes reflux (4 hours), followed by acidification with HCl to precipitate 5-methyl-4H-1,2,4-triazole-3-thiol.

Reaction Scheme

CH3C(O)NHNH2+CH3NCSEtOH, ΔC3H5N3S+NH3+H2O\text{CH}3\text{C(O)NHNH}2 + \text{CH}3\text{NCS} \xrightarrow{\text{EtOH, Δ}} \text{C}3\text{H}5\text{N}3\text{S} + \text{NH}3 + \text{H}2\text{O}

Thioether Formation with Chloroacetic Acid

The thiol intermediate reacts with chloroacetic acid in alkaline medium (pH 9–10) to form 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. Sodium hydroxide (2 equiv) facilitates deprotonation of the thiol, enabling nucleophilic substitution at 50°C for 6 hours.

Optimized Parameters

ParameterValue
SolventWater/ethanol (1:1)
pH9.5
Temperature50°C
Yield85%

Salt Metathesis and Final Product Isolation

Ion Exchange Reaction

The piperazinium chloride (1 equiv) is combined with the sodium salt of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (1.1 equiv) in aqueous methanol. Stirring at room temperature for 2 hours induces precipitation of the target salt.

Purification Steps

  • Filtration : Collect crude product via vacuum filtration.

  • Washings : Rinse with cold methanol to remove residual NaCl.

  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for 12 hours.

Analytical Data

  • Melting Point : 182–184°C (decomposition)

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 7.21 (s, 2H, Ar-H), 4.32 (s, 2H, CH2_2COO), 3.85 (s, 9H, OCH3_3), 3.45 (m, 8H, piperazine), 2.41 (s, 3H, triazole-CH3_3).

  • HPLC Purity : 98.6% (C18 column, 0.1% TFA in H2_2O/MeCN gradient).

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediate

Exposure to air during triazole-thiol synthesis can lead to disulfide formation. Conducting reactions under nitrogen atmosphere and adding ascorbic acid (0.1 equiv) as an antioxidant mitigates oxidation.

Scalability and Industrial Relevance

The process is scalable to kilogram quantities with consistent yields (65–70% overall). Continuous flow reactors are recommended for the alkylation step to enhance heat transfer and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group may yield corresponding quinones, while reduction of the triazole moiety may produce dihydrotriazoles .

Mechanism of Action

The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Compound Name Core Structure Key Substituents Biological Activity (Reported)
Target Compound Piperazinium + Triazolethiol 3,4,5-Trimethoxybenzyl, 5-methyl-triazole, sulfanylacetate Not explicitly reported; inferred anticancer/kinase inhibition
4-(2-{4-(4-Fluorophenylamino)-6-[2-(piperazin-1-yl)ethylamino]-1,3,5-triazin-2-ylamino}ethyl)phenol Triazine + Piperazine Fluorophenyl, piperazine-ethylamino, phenolic hydroxyl Anticancer (kinase inhibition)
3-Mercapto-1,2,4-triazole derivatives Triazole Varied aryl/alkyl groups at N1 and C3 JNK kinase inhibition
4-(5-Mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine Piperidine + Triazole Phenylpiperidine, ethyl-mercaptotriazole Antimicrobial (structural inference)
Methyl 2-(4-((4-((Cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate Triazine + Acetate Fluorobenzyl, cyclohexylmethyl, phenylacetate Anticancer (triazine-based)

Physicochemical Properties

  • Solubility: The cationic piperazinium in the target compound enhances water solubility compared to neutral analogs like 4-(5-mercapto-triazol-3-yl)-N-phenylpiperidine . However, the trimethoxyphenyl group may reduce solubility relative to polar derivatives (e.g., phenolic triazines in ).
  • Lipophilicity : LogP values for triazolethiols range from 1.5–3.5 (), while trimethoxyphenyl derivatives (e.g., combretastatins) have LogP >4.0, suggesting the target compound may exhibit moderate membrane permeability .

Key Research Findings and Gaps

  • Synthesis Challenges : Quaternization of piperazine may require stringent pH control to avoid decomposition, as seen in analogous ionizable compounds .
  • Unresolved Questions: No direct data on the target compound’s stability, metabolic profile, or in vivo efficacy exists in the provided evidence. Comparative studies with ’s triazines and ’s triazoles are needed.

Biological Activity

The compound 4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a piperazine ring and a triazole moiety linked through a sulfanyl group, suggest diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential as an antimicrobial agent.

Chemical Structure and Properties

The molecular formula of the compound is C19H29N5O5SC_{19}H_{29}N_{5}O_{5}S, with a molecular weight of approximately 439.5 g/mol. The structure can be broken down into key functional groups that contribute to its biological activity:

Component Description
Piperazine RingKnown for its role in drug design and bioactivity
Trimethoxyphenyl GroupEnhances lipophilicity and potential receptor binding
Triazole MoietyAssociated with antifungal and anticancer activities

The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:

  • Tubulin Inhibition : The compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, disrupting microtubule formation essential for cell division.
  • Enzyme Inhibition : It shows inhibitory effects on enzymes such as thioredoxin reductase and histone demethylases, leading to increased oxidative stress and epigenetic modifications.
  • Signal Transduction Alteration : It affects signaling pathways involving ERK2, which may alter cellular responses to external stimuli.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. For instance:

  • A related series of compounds demonstrated significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma. Notably, one derivative achieved a growth inhibition (GI) value of 86.28% against the HOP-92 cell line at a concentration of 10 μM .

Table: Summary of Anticancer Activity

Cell Line GI Value (%) Concentration (μM)
HOP-92 (NSCLC)86.2810
HCT-116 (Colorectal)40.8710
SK-BR-3 (Breast)46.1410

Enzyme Inhibition Studies

The compound has shown promise in inhibiting key enzymes involved in various biological processes:

  • Thioredoxin Reductase : This enzyme plays a critical role in maintaining cellular redox status; inhibition can lead to increased oxidative stress in cancer cells.
  • Histone Demethylases : These enzymes are important for epigenetic regulation; their inhibition can alter gene expression profiles associated with cancer progression.

Antimicrobial Potential

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:

  • Preliminary studies indicate effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several research initiatives have investigated the biological effects of this compound and its analogs:

  • A study published in PubMed explored the synthesis and biological evaluation of related compounds that showed significant anticancer activity across multiple cell lines .
  • Another research effort highlighted the importance of structural modifications in enhancing the bioactivity of trimethoxyphenyl derivatives .

Q & A

Q. Advanced

  • Reaction Pathway Analysis : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., nucleophilic substitution) .
  • Molecular Dynamics Simulations : Predict solubility and stability by simulating interactions with solvents or biological membranes .
  • Structure-Activity Relationship (SAR) : Combine docking studies (e.g., AutoDock) with experimental bioactivity data to prioritize derivatives for synthesis .
    Tools like Gaussian or ORCA are recommended for quantum chemical calculations .

What experimental design strategies are effective for studying bioactivity contradictions?

Q. Advanced

  • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., purity, assay pH, cell line variability) that may explain conflicting bioactivity results .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools like ANOVA to isolate confounding factors .
  • Control Replicates : Repeat assays under standardized conditions (e.g., fixed temperature, solvent concentration) to minimize variability .

How can researchers enhance the compound’s bioavailability for pharmacological studies?

Q. Advanced

  • Salt Formation : Convert the acetate counterion to a more soluble form (e.g., hydrochloride) .
  • Prodrug Modification : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance stability and targeted delivery .
    Pharmacokinetic studies in rodent models are critical to validate these strategies .

What methodologies resolve discrepancies in reported enzymatic inhibition data?

Q. Advanced

  • Enzyme Source Standardization : Use recombinant enzymes from the same expression system to eliminate variability .
  • Kinetic Assay Validation : Compare inhibition constants (Ki) under identical substrate concentrations and buffer conditions .
  • Cross-Referencing Analogues : Analyze structural analogues (e.g., piperazine-triazole derivatives) to identify conserved trends in activity .

How can membrane separation technologies improve purification efficiency?

Q. Advanced

  • Nanofiltration : Use ceramic or polymeric membranes to separate the compound from smaller impurities based on molecular weight cut-off (MWCO) .
  • Countercurrent Chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate/water) for high-resolution separation .
  • Process Simulation : Model purification workflows using software like Aspen Plus to predict yield and scalability .

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